![molecular formula C15H18N4O3 B2449587 3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899998-15-3](/img/structure/B2449587.png)
3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of purine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Purine Derivatives in Receptor Affinity and Pharmacological Evaluation
A study explored purine derivatives, including structures similar to 3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, for their affinity to serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and potential psychotropic activity. These compounds displayed antidepressant and anxiolytic properties in animal models, highlighting their potential in developing new psychotropic drugs (Chłoń-Rzepa et al., 2013).
Adenosine Receptor Antagonism
Compounds structurally related to 3-allyl-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione have been investigated for their potential as adenosine receptor antagonists. These derivatives showed significant effects as antagonists, particularly against the A(3) receptor, suggesting their applicability in the development of new treatments for conditions modulated by adenosine receptors (Priego et al., 2002).
Anti-Proliferative Activities in Cancer Research
Fused triazolo pyrrolo[2,1-f]purine derivatives, closely related to the compound , have demonstrated potent anti-proliferative activities against various human cancer cell lines. These findings indicate the potential of these compounds in the development of new anticancer agents (Sucharitha et al., 2021).
Photolysis in Xanthine Derivatives Synthesis
Research on photochemistry synthesis involving pentoxifylline led to the formation of derivatives including 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This work demonstrates the potential of photochemical methods in synthesizing novel xanthine derivatives, which could have various pharmacological applications (Han et al., 2008).
Propriétés
IUPAC Name |
7-tert-butyl-4-methyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-6-7-18-12(20)10-11(17(5)14(18)21)16-13-19(10)8-9(22-13)15(2,3)4/h6,8H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQZRCZZQFRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16810812 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2449505.png)

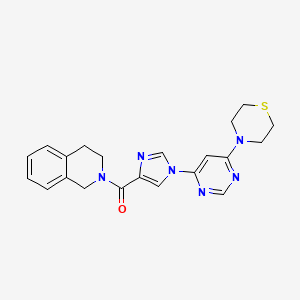
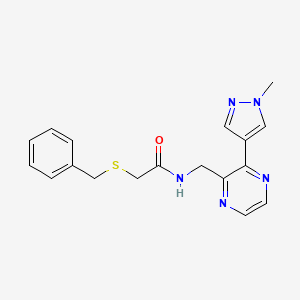
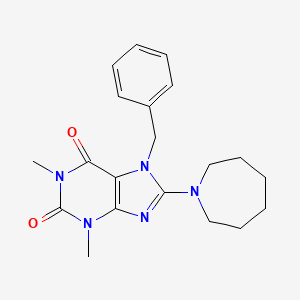
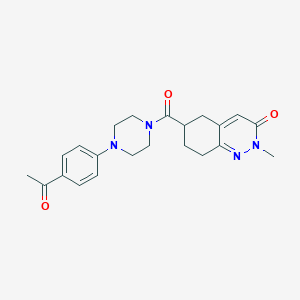
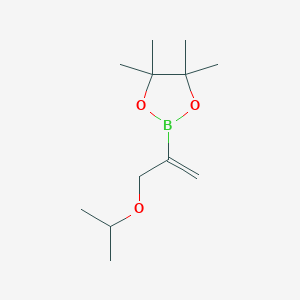
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/no-structure.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-3-carboxamide](/img/structure/B2449520.png)
![4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2449521.png)
![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)
![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)

